molecular formula C14H12BrNO2S2 B5106603 2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one

2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one

Cat. No.: B5106603
M. Wt: 370.3 g/mol
InChI Key: HSQIHRYAVDOUPW-FLIBITNWSA-N
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Description

2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that belongs to the thiazole family. It is a yellow crystalline solid that has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. In agriculture, it has been shown to disrupt the cell membranes of fungi and insects, leading to their death. In materials science, it has been shown to exhibit good charge transport properties and high photoconductivity, making it a promising candidate for the development of organic electronic devices.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its concentration, duration of exposure, and the target organism or cell type. In general, it has been shown to exhibit low toxicity towards mammalian cells and animals. However, at higher concentrations, it can cause cytotoxicity and genotoxicity. It has also been shown to exhibit moderate to high toxicity towards fungi and insects, making it a potential alternative to conventional pesticides.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its relatively low cost, high purity, and ease of synthesis. It is also a versatile compound that can be modified to suit different applications. However, its limitations include its low solubility in water and some organic solvents, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are many potential future directions for research on 2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one. Some possible areas of investigation include:
- Further optimization of the synthesis method to improve yield, purity, and scalability.
- Development of new derivatives with improved properties for specific applications.
- Investigation of the mechanism of action of the compound in different contexts to gain a better understanding of its biological and physical effects.
- Exploration of new applications in areas such as energy storage, catalysis, and environmental remediation.
- Development of new methods for the delivery of the compound to target cells or organisms.
In conclusion, this compound is a versatile and promising compound that has potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives in different contexts.

Synthesis Methods

The synthesis of 2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one can be achieved through a variety of methods. One of the most common methods is the reaction of 2-aminothiazole with allyl bromide and 3-bromo-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux for several hours to obtain the desired product. Other methods include the use of different aldehydes or the substitution of the allyl group with other functional groups.

Scientific Research Applications

2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and as a drug delivery system for cancer therapy. In agriculture, it has been studied for its antifungal and insecticidal properties. In materials science, it has been explored for its potential use in the development of new organic semiconductors and photovoltaic devices.

Properties

IUPAC Name

(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2S2/c1-3-6-19-14-16-11(13(17)20-14)8-9-4-5-12(18-2)10(15)7-9/h3-5,7-8H,1,6H2,2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQIHRYAVDOUPW-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SCC=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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